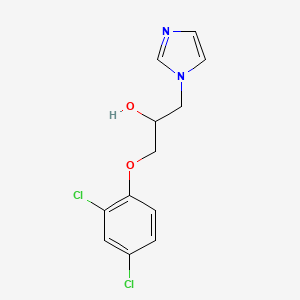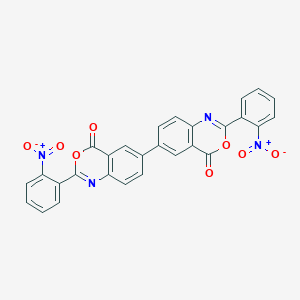![molecular formula C12H17NO5S B5167974 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B5167974.png)
3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is an organic compound characterized by the presence of a sulfonylamino group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and alanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The sulfonyl chloride reacts with the amino group of alanine to form the sulfonylamino derivative. The reaction mixture is then acidified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 3-[(2-Hydroxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid.
Reduction: Formation of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]propanoic acid.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
- 3-[(2-Methoxyphenyl)sulfonylamino]propanoic acid
- 3-[(4,5-Dimethylphenyl)sulfonylamino]propanoic acid
- 3-[(2-Hydroxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid
Uniqueness
3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
特性
IUPAC Name |
3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(18-3)11(7-9(8)2)19(16,17)13-5-4-12(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIJSCUFVVSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)

![3-(benzyloxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone](/img/structure/B5167949.png)
![2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene](/img/structure/B5167955.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![3-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
